Bienvenue dans la boutique en ligne BenchChem!

2-(Tribromomethyl)quinoxaline

Lipophilicity LogP Drug-likeness

2-(Tribromomethyl)quinoxaline (CAS 7251-36-7) is a heterocyclic compound of the quinoxaline class, bearing a geminal tribromomethyl (–CBr₃) substituent at the 2-position of the benzopyrazine ring system. With a molecular formula of C₉H₅Br₃N₂ and a molecular weight of 380.86 g/mol, this densely brominated building block is classified under halogenated heterocycles and is supplied primarily as a synthetic intermediate for pharmaceutical and agrochemical research.

Molecular Formula C9H5Br3N2
Molecular Weight 380.86 g/mol
CAS No. 7251-36-7
Cat. No. B8799358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Tribromomethyl)quinoxaline
CAS7251-36-7
Molecular FormulaC9H5Br3N2
Molecular Weight380.86 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=CC(=N2)C(Br)(Br)Br
InChIInChI=1S/C9H5Br3N2/c10-9(11,12)8-5-13-6-3-1-2-4-7(6)14-8/h1-5H
InChIKeyVCCOPRMZNNMFLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Tribromomethyl)quinoxaline (CAS 7251-36-7): A Densely Brominated Quinoxaline Building Block for Synthetic Chemistry and Probe Development


2-(Tribromomethyl)quinoxaline (CAS 7251-36-7) is a heterocyclic compound of the quinoxaline class, bearing a geminal tribromomethyl (–CBr₃) substituent at the 2-position of the benzopyrazine ring system. With a molecular formula of C₉H₅Br₃N₂ and a molecular weight of 380.86 g/mol, this densely brominated building block is classified under halogenated heterocycles and is supplied primarily as a synthetic intermediate for pharmaceutical and agrochemical research . Its core utility arises from the highly electrophilic tribromomethyl group, which enables nucleophilic displacement and cross-coupling transformations not accessible with lower-halogen congeners. Fundamental physicochemical properties—density 2.284 g/cm³, boiling point 368 °C at 760 mmHg, calculated LogP of 3.92, and topological polar surface area of 25.78 Ų—define its handling and formulation profile [1].

Why 2-(Tribromomethyl)quinoxaline Cannot Be Replaced by Other 2-Halomethylquinoxalines: Bromine Count, Position, and Physicochemical Divergence


Simple in-class substitution—replacing 2-(tribromomethyl)quinoxaline with 2-(trifluoromethyl)quinoxaline, 2-(dibromomethyl)quinoxaline, or the positional isomer 5-bromo-8-(dibromomethyl)quinoxaline—is not scientifically valid. The degree of halogenation and the substitution position produce divergent electronic environments, lipophilicity, steric bulk, and reactivity. The –CBr₃ group is a substantially stronger electrophile than –CHBr₂ or –CF₃, altering the kinetics and product distribution in nucleophilic displacement and cross-coupling reactions . The calculated LogP of 3.92 for the tribromomethyl derivative far exceeds the ~2.56 of the trifluoromethyl analog, yielding profoundly different partitioning behavior in biological assays or biphasic synthesis . Furthermore, the positional isomer 5-bromo-8-(dibromomethyl)quinoxaline (same molecular formula, C₉H₅Br₃N₂, but different InChIKey) presents distinct steric and electronic topology around the quinoxaline core, which changes target engagement potential in any structure-activity relationship (SAR) program [1]. The acute intravenous toxicity—LD₅₀ of 180 mg/kg in mouse—further distinguishes this compound's hazard profile from less brominated analogs for which such data may be unreported or different .

Quantitative Differentiation Evidence for 2-(Tribromomethyl)quinoxaline Against Closest Structural Analogs


Lipophilicity (LogP) Advantage: Tribromomethyl Quinoxaline vs. Trifluoromethyl Analog

2-(Tribromomethyl)quinoxaline exhibits a calculated LogP of 3.92, compared to a calculated LogP of approximately 2.56 for 2-(trifluoromethyl)quinoxaline . This ~1.36 log unit difference translates to roughly a 23-fold higher octanol/water partition coefficient for the tribromomethyl derivative. For researchers designing CNS-penetrant or membrane-targeted probes, this increase in lipophilicity may enhance passive membrane permeability, though it also demands attention to potential solubility limitations.

Lipophilicity LogP Drug-likeness Partition coefficient

Electrophilic Reactivity Differentiation: –CBr₃ vs. –CHBr₂ vs. –CH₂Br Substituents

The geminal –CBr₃ group at position 2 of 2-(tribromomethyl)quinoxaline is described as a functional group that can react with a variety of nucleophiles, distinguishing it as a synthetic building block for generating diversely substituted quinoxaline derivatives . In contrast, 2-(dibromomethyl)quinoxaline (–CHBr₂) participates in TDAE-initiated oxirane formation with α-dicarbonyl compounds, a reaction manifold that may proceed with different kinetics or selectivity compared to the tribromomethyl analog [1]. Although direct kinetic data comparing these two electrophiles head-to-head are not publicly available, the presence of a third bromine atom on the benzylic carbon of the –CBr₃ group increases the electrophilic character of the carbon center (class-level inference based on halogen inductive effects), making it theoretically more susceptible to nucleophilic attack than the –CHBr₂ analog.

Electrophilicity Nucleophilic displacement Cross-coupling Building block reactivity

Positional Isomer Differentiation: 2-(Tribromomethyl)quinoxaline vs. 5-Bromo-8-(dibromomethyl)quinoxaline

2-(Tribromomethyl)quinoxaline (CAS 7251-36-7, InChIKey: VCCOPRMZNNMFLI-UHFFFAOYSA-N) and 5-bromo-8-(dibromomethyl)quinoxaline (CAS 2101944-49-2) share the identical molecular formula C₉H₅Br₃N₂ and molecular weight of 380.86 g/mol, but differ fundamentally in bromine substitution topology [1][2]. In the target compound, all three bromine atoms reside on a single exocyclic carbon at position 2 (tribromomethyl), placing the bulk steric demand and electrophilic center at one locus on the pyrazine ring. In the isomer, one bromine is directly attached to the benzenoid ring (position 5) while the other two form a dibromomethyl group at position 8, distributing steric bulk and electronic effects across both rings. This positional isomerism means the two compounds will present distinct molecular electrostatic potential surfaces and steric maps to any biological target, making them non-interchangeable in SAR campaigns. No head-to-head biological data for these isomers exists in the public domain; differentiation is based on structural topology.

Positional isomerism Structure-activity relationship Drug discovery Chemical biology

Acute Toxicity Baseline: Intravenous LD₅₀ of 180 mg/kg in Mouse

Acute toxicity testing in mice via intravenous administration established an LD₅₀ of 180 mg/kg for 2-(tribromomethyl)quinoxaline . This quantitative toxicity datum provides a concrete risk-assessment anchor that is not uniformly available for lower-halogen analogs such as 2-(dibromomethyl)quinoxaline or 2-(trifluoromethyl)quinoxaline in publicly accessible databases. The presence of this LD₅₀ value allows researchers to gauge the acute hazard of the compound relative to the broader quinoxaline class; the RTECS listing (VD3615000) confirms the data has been curated in authoritative toxicology databases . No comparative acute toxicity data were located for the closest structural analogs, precluding a direct head-to-head comparison; this toxicity information should be treated as a baseline for this specific compound only.

Acute toxicity Safety pharmacology LD50 In vivo toxicology

Spectroscopic Characterization Availability: 2 NMR Spectra and 1 FTIR Spectrum for Identity Verification

The SpectraBase database contains two NMR spectra and one FTIR spectrum for 2-(tribromomethyl)quinoxaline (SpectraBase Compound ID: 4gQvm632DiP), providing accessible reference data for identity confirmation upon receipt [1]. Sigma-Aldrich, the primary commercial supplier (AldrichCPR product S372781), explicitly states that it does not collect or provide analytical data for this product, placing the burden of identity and purity verification on the buyer . The availability of SpectraBase reference spectra therefore constitutes a meaningful practical differentiation for procurement: researchers can cross-reference their received material against these public-domain spectra, a resource not uniformly available for all rare quinoxaline building blocks. No comparable publicly accessible reference spectra were located for the positional isomer 5-bromo-8-(dibromomethyl)quinoxaline in the same database.

Spectroscopic characterization Quality control NMR FTIR Identity verification

Documented Use as a Precursor in Fluorescent Probe Development (NAD(P)H Detection)

2-(Tribromomethyl)quinoxaline was employed as a synthetic precursor in the development of NAD(P)H-sensitive fluorescent probes, as reported by Maidwell et al. in the Journal of the Chemical Society, Perkin Transactions 1 (2000) [1]. In this work, the tribromomethyl quinoxaline served as a key intermediate for constructing quinoxalinium adducts that release the fluorophore 4-methylumbelliferone upon reduction by NAD(P)H. This single-reagent detection system contrasts with multi-reagent assay systems and demonstrates a specific, documented application niche for this compound that is not shared by the trifluoromethyl or dibromomethyl analogs in the published literature. While the paper's primary focus is on the probe system rather than a comparator study of different quinoxaline precursors, the documented utility in a peer-reviewed primary research article provides provenance that supports procurement for bioanalytical probe chemistry applications.

Fluorescent probes NAD(P)H detection Quinoxalinium chemistry Bioanalytical chemistry

Optimal Procurement and Application Scenarios for 2-(Tribromomethyl)quinoxaline Based on Differentiated Evidence


Synthesis of Diversely Functionalized Quinoxaline Libraries via Nucleophilic Displacement at the –CBr₃ Center

For medicinal chemistry groups constructing quinoxaline-focused compound libraries, 2-(tribromomethyl)quinoxaline serves as a versatile electrophilic hub. The three electron-withdrawing bromine atoms activate the exocyclic carbon toward nucleophilic displacement by amines, thiols, alkoxides, and stabilized carbanions, enabling rapid diversification at the 2-position. When broad nucleophile scope and elevated electrophilicity are required relative to the –CHBr₂ or –CH₂Br analogs, this compound is the preferred starting material . Researchers should independently verify reaction kinetics with their specific nucleophile set, as direct comparative kinetic data across halogenation states are not publicly available.

Design of Membrane-Permeable or CNS-Targeted Quinoxaline Probes Requiring Elevated LogP

When designing quinoxaline-based chemical probes or drug candidates where passive membrane permeability or blood-brain barrier penetration is desired, 2-(tribromomethyl)quinoxaline offers a calculated LogP of 3.92—approximately 23-fold more lipophilic than the 2-(trifluoromethyl)quinoxaline analog (LogP ≈ 2.56) . This property makes it the building block of choice for CNS-targeted compound libraries within the quinoxaline class, provided that aqueous solubility constraints are managed through formulation or co-solvent strategies.

NAD(P)H-Responsive Fluorescent Probe Development Using Quinoxalinium Conjugate Chemistry

As demonstrated by Maidwell et al. (2000), 2-(tribromomethyl)quinoxaline can be elaborated into quinoxalinium-fluorophore conjugates that release a fluorescent signal upon reduction by NAD(P)H . This single-reagent detection strategy is directly relevant to researchers developing redox-responsive imaging agents, metabolic assay platforms, or high-throughput screening tools for dehydrogenase activity. Procurement for this application is supported by a peer-reviewed synthetic precedent, distinguishing it from analogs lacking such published probe-development validation.

Structure-Activity Relationship (SAR) Studies Requiring the Correct Positional Isomer of C₉H₅Br₃N₂ Quinoxalines

For SAR programs exploring brominated quinoxalines, unambiguous procurement of the 2-(tribromomethyl) isomer (CAS 7251-36-7, InChIKey VCCOPRMZNNMFLI-UHFFFAOYSA-N) is essential to avoid confounding results from the positional isomer 5-bromo-8-(dibromomethyl)quinoxaline (CAS 2101944-49-2), which shares the identical molecular formula and molecular weight but differs in bromine topology . Identity verification using the SpectraBase reference NMR and FTIR spectra (Compound ID: 4gQvm632DiP) is recommended upon receipt, especially given that the primary commercial supplier (Sigma-Aldrich AldrichCPR) does not provide analytical certificates for this product .

Quote Request

Request a Quote for 2-(Tribromomethyl)quinoxaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.